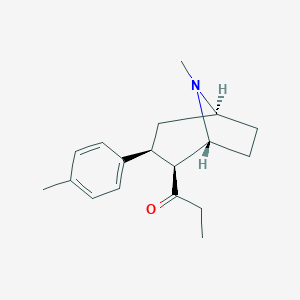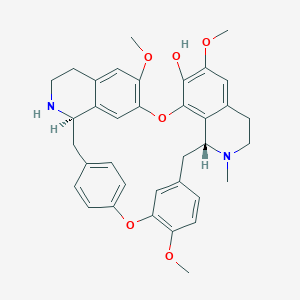
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid, also known as α-Tocotrienol, is a member of the Vitamin E family. It is a natural compound that is found in various plant oils, such as palm oil, rice bran oil, and annatto. α-Tocotrienol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for scientific research.
Wirkmechanismus
The mechanism of action of α-Tocotrienol is not fully understood, but it is thought to involve its antioxidant properties. α-Tocotrienol is able to scavenge free radicals and reactive oxygen species, preventing them from damaging cells and tissues. It has also been suggested that α-Tocotrienol may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
α-Tocotrienol has been shown to have various biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of oxidative damage to cell membranes. α-Tocotrienol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, α-Tocotrienol has been found to have neuroprotective effects, protecting against neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of α-Tocotrienol is its natural origin, making it a safe and non-toxic compound for use in lab experiments. It is also readily available and relatively inexpensive. However, one limitation of α-Tocotrienol is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on α-Tocotrienol. One area of interest is its potential use in the treatment of cancer. Studies have shown that α-Tocotrienol can inhibit the growth and proliferation of cancer cells, and future research may focus on its use in combination with other anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that α-Tocotrienol has neuroprotective effects, and future research may focus on its use as a therapeutic agent. Finally, future research may also investigate the use of α-Tocotrienol in the prevention of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and inflammation.
Synthesemethoden
α-Tocotrienol can be synthesized from geranylgeranyl pyrophosphate (GGPP) through the action of the enzyme tocopherol cyclase. GGPP is a common intermediate in the biosynthesis of various terpenes and isoprenoids. The synthesis of α-Tocotrienol can also be achieved through chemical methods, such as the reaction of geranylgeraniol with 3,4-dihydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
α-Tocotrienol has been extensively studied for its potential health benefits. Its antioxidant properties have been shown to protect against oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. α-Tocotrienol has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. In addition, α-Tocotrienol has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
152821-48-2 |
|---|---|
Produktname |
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid |
Molekularformel |
C10H20O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(2E,7E,11E)-4,6,10-triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-6-10-11-18(7-2)14-17(5)15-21(25,9-4)16-20(24,8-3)13-12-19(22)23/h10-13,15,18,24-25H,6-9,14,16H2,1-5H3,(H,22,23)/b11-10+,13-12+,17-15+ |
InChI-Schlüssel |
AVSPCYKDNIUSRR-XXQNKUTDSA-N |
Isomerische SMILES |
CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/C |
SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
Kanonische SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
Synonyme |
4,6-DHMTE-TDTA 4,6-dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)




![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)